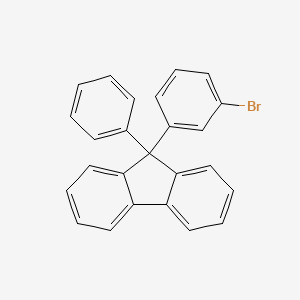

9-(3-bromophenyl)-9-phenyl-9H-fluorene

描述

Chemical Identity and Structural Classification

The chemical identity of this compound is precisely defined through multiple internationally recognized chemical identification systems that establish its unique molecular characteristics and structural features. The compound is officially registered under Chemical Abstracts Service number 1257251-75-4, providing a definitive identifier that ensures consistent recognition across global scientific and commercial databases. The molecular formula C₂₅H₁₇Br accurately represents the atomic composition, indicating a substantial organic molecule containing twenty-five carbon atoms, seventeen hydrogen atoms, and one bromine atom, resulting in a molecular weight of 397.31 to 397.315 grams per mole depending on the precision of measurement.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 9-(3-bromophenyl)-9-phenylfluorene, a systematic name that clearly describes the substitution pattern and structural relationships within the molecule. The Simplified Molecular Input Line Entry System representation, C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=CC=C5)Br, provides a linear text-based description that enables computer-based molecular modeling and database searching. Additionally, the compound is cataloged under multiple database identifiers including PubChem Compound Identification Number 58233549 and Molecular Design Limited number MFCD30187277, ensuring comprehensive accessibility across various chemical information systems.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1257251-75-4 |

| Molecular Formula | C₂₅H₁₇Br |

| Molecular Weight | 397.31-397.315 g/mol |

| International Union of Pure and Applied Chemistry Name | 9-(3-bromophenyl)-9-phenylfluorene |

| PubChem Compound Identification Number | 58233549 |

| Molecular Design Limited Number | MFCD30187277 |

| InChI Key | LWBYEDXZPBXTFL-UHFFFAOYSA-N |

From a structural classification perspective, this compound belongs to the broader family of substituted fluorenes, which are derivatives of the parent fluorene compound where hydrogen atoms have been replaced with various functional groups or aromatic systems. The fluorene backbone itself consists of two benzene rings connected through a five-membered ring containing a single methylene bridge, creating a rigid, planar molecular framework that exhibits unique electronic properties. The specific substitution pattern in this compound places both the bromophenyl and phenyl groups at the ninth carbon position, the most reactive site in the fluorene system due to its enhanced acidity compared to typical aromatic carbon-hydrogen bonds.

Historical Context in Fluorene Chemistry

The historical development of fluorene chemistry provides essential context for understanding the significance of this compound within the broader evolution of organic chemistry and materials science. The foundational discovery of fluorene itself occurred in 1867 when the French chemist Marcellin Berthelot identified this unique organic compound during his systematic investigation of coal tar constituents. Berthelot's work represented a crucial milestone in the emerging field of organic chemistry, as he successfully isolated and characterized numerous organic compounds from coal tar, establishing the foundation for modern petrochemical and synthetic organic chemistry industries. The name "fluorene" derives not from any relationship to the element fluorine, but rather from the characteristic violet fluorescence exhibited by the compound when exposed to ultraviolet radiation, a property that Berthelot and his contemporaries found both fascinating and diagnostic.

The nineteenth and early twentieth centuries witnessed steady progress in understanding fluorene's chemical properties and potential applications, with researchers gradually uncovering the compound's unique reactivity patterns and structural characteristics. The recognition that fluorene possessed unusually acidic hydrogen atoms at the ninth carbon position opened new avenues for chemical modification and derivatization, leading to the synthesis of increasingly sophisticated fluorene derivatives. This period of foundational research established the theoretical framework and synthetic methodologies that would later enable the development of highly specialized compounds like this compound. The systematic study of fluorene chemistry also contributed significantly to the broader understanding of aromatic systems, conjugation effects, and the relationship between molecular structure and electronic properties.

The transition from purely academic interest in fluorene chemistry to practical applications began in earnest during the latter half of the twentieth century, as researchers recognized the potential of fluorene derivatives in emerging technology sectors. The development of organic electronics, particularly organic light-emitting diodes and related devices, created new demands for materials with precisely controlled electronic and optical properties. This technological evolution provided the driving force for the synthesis of increasingly sophisticated fluorene derivatives, including compounds like this compound that combine the inherent advantages of the fluorene backbone with carefully designed substituents that enhance specific properties required for advanced applications.

Significance in Contemporary Research

The contemporary significance of this compound extends far beyond its role as merely another synthetic organic compound, as it represents a crucial component in the rapidly advancing field of organic electronics and display technology. Research investigations have consistently demonstrated that fluorene derivatives with similar structural characteristics exhibit exceptional performance in organic light-emitting diode applications, where they contribute to improved luminous efficiency and enhanced device stability. The specific structural features of this compound, including its rigid planar backbone and strategically positioned substituents, make it particularly valuable as an intermediate in the synthesis of more complex organic electronic materials that form the active components of next-generation display devices.

Current research directions emphasize the compound's utility in developing conjugated polymers and other extended aromatic systems that serve as the foundation for organic photovoltaic cells, field-effect transistors, and related electronic devices. The brominated substituent in this compound provides reactive sites that enable further functionalization through various coupling reactions, particularly Suzuki-Miyaura catalyst-transfer polycondensation processes that have proven highly effective for creating well-defined polymeric materials with controlled molecular weights and narrow molecular weight distributions. These synthetic capabilities position the compound as a versatile building block for constructing sophisticated materials with tailored electronic and optical properties that meet the demanding requirements of modern electronic applications.

The broader implications of research involving this compound extend to fundamental studies of structure-property relationships in organic materials, where understanding how specific molecular modifications influence bulk material properties continues to drive innovation in materials science. Investigations have revealed that compounds incorporating the fluorene motif demonstrate exceptional thermal stability, favorable solubility characteristics, and tunable electronic properties that can be systematically adjusted through careful molecular design. This level of control over material properties represents a significant advancement in the field of organic electronics, where the ability to predict and optimize device performance through molecular-level design has become increasingly important for commercial viability and technological advancement.

Physical and Chemical Properties Overview

The physical and chemical properties of this compound reflect the compound's sophisticated molecular architecture and provide crucial insights into its behavior under various conditions and its suitability for specific applications. At standard temperature and pressure conditions, the compound exists as a white to almost white crystalline powder with a characteristic appearance that facilitates its identification and handling in laboratory and industrial settings. The melting point range of 130.0 to 135.0 degrees Celsius, with some sources reporting a more specific value of 133 degrees Celsius, indicates good thermal stability under normal processing conditions while providing a clear transition temperature for phase-change applications. This thermal behavior is particularly important for applications involving elevated temperature processing or operation, as it ensures the compound maintains its structural integrity under typical manufacturing and usage conditions.

The compound's solubility characteristics demonstrate selective solubility in organic solvents, with documented solubility in toluene serving as an important parameter for synthetic applications and purification procedures. This solubility profile reflects the compound's organic nature and aromatic character, making it compatible with standard organic synthesis protocols while potentially limiting its solubility in polar protic solvents. The predicted density of approximately 1.363 grams per cubic centimeter provides useful information for handling calculations and indicates a relatively dense molecular packing that correlates with the compound's crystalline nature and multiple aromatic rings. The predicted boiling point of approximately 480.5 degrees Celsius suggests exceptional thermal stability under atmospheric conditions, although practical applications typically operate well below this temperature to ensure material integrity.

Chemical property considerations reveal important aspects of the compound's reactivity and stability that influence its synthetic utility and application potential. The presence of the bromine substituent on the phenyl ring provides a reactive site for various organic coupling reactions, particularly palladium-catalyzed cross-coupling processes that are widely used in modern organic synthesis. This reactivity enables the compound to serve as a versatile intermediate for constructing more complex molecular architectures through established synthetic methodologies. The fluorene backbone contributes inherent chemical stability while maintaining sufficient reactivity at the ninth carbon position to allow for additional modifications if required. The combination of these structural features creates a compound that balances stability under normal storage and handling conditions with the reactivity necessary for incorporation into larger molecular systems and materials applications.

属性

IUPAC Name |

9-(3-bromophenyl)-9-phenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br/c26-20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBYEDXZPBXTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=CC=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257251-75-4 | |

| Record name | 9-(3-bromophenyl)-9-phenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

9-(3-bromophenyl)-9-phenyl-9H-fluorene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications and implications in pharmacology.

- Chemical Formula : C25H20Br

- Molecular Weight : 427.34 g/mol

- CAS Number : 1257251-75-4

- Physical State : Solid at room temperature

Synthesis Methods

The compound can be synthesized through various methods, typically involving bromination and coupling reactions. A common method includes:

- Starting Materials : 3-bromobenzophenone and 2-bromobiphenyl.

- Solvent : Anhydrous tetrahydrofuran (THF).

- Reagents : n-BuLi for deprotonation followed by acid work-up.

- Yield : Approximately 78%-83% depending on the specific reaction conditions employed .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

- Inhibition of Cytokines : It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

- Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that pre-treatment with this compound significantly decreased inflammatory response markers.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against certain strains of bacteria, including Staphylococcus aureus, indicating potential for use in treating bacterial infections .

Data Table: Summary of Biological Activities

科学研究应用

Materials Science

Organic Light Emitting Diodes (OLEDs) :

9-(3-Bromophenyl)-9-phenyl-9H-fluorene is utilized in the development of OLEDs due to its excellent thermal stability and strong emission properties. It serves as a blue emitter in OLED devices, which are integral to modern display technologies such as smartphones and televisions .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It can undergo various reactions such as:

- Suzuki-Miyaura Cross-Coupling : Facilitates the formation of biaryl compounds essential for pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions : Allows for the introduction of diverse functional groups, enhancing the compound's utility in synthesizing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, derivatives of fluorene have been reported to exhibit biological activities such as anti-inflammatory and anticancer effects. The bromine atom in this compound can be used to introduce other functional groups that may enhance its pharmacological properties .

Case Study 1: OLED Development

A study demonstrated that incorporating this compound into OLED structures significantly improved device efficiency and stability. The compound's luminescent properties were characterized, confirming its effectiveness as a blue light emitter.

Case Study 2: Synthesis of Biaryls

Research utilizing this compound in Suzuki-Miyaura cross-coupling reactions resulted in high yields of biaryl products, showcasing its potential as a key intermediate in pharmaceutical synthesis.

相似化合物的比较

9-(4-Bromophenyl)-9-phenyl-9H-fluorene (CAS: 937082-81-0)

- Key Difference : The bromine substituent is in the para position on the phenyl ring instead of meta.

- Impact: The para isomer may exhibit altered electronic properties due to differences in resonance and inductive effects.

9-Bromo-9-phenylfluorene (CAS: 55135-66-5)

- Key Difference : Bromine is directly attached to the fluorene core rather than a phenyl substituent.

- Impact : Direct bromination at the fluorene 9-position increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the 3-bromophenyl substituent in the target compound may require more specialized coupling conditions .

Electronic and Optical Properties

9-Alkylidene-9H-Fluorene Polymers (e.g., PAFDTBT)

- Key Difference : Incorporation of alkylidene groups (e.g., hexylheptylidene) instead of aromatic substituents.

- Impact : The alkylidene group reduces steric hindrance and lowers the HOMO energy level (–5.32 eV), enabling a narrow bandgap (1.84 eV) for efficient light absorption in polymer solar cells (PCE: 6.2%) . In contrast, the brominated aromatic substituents in 9-(3-bromophenyl)-9-phenyl-9H-fluorene may increase electron-withdrawing character, favoring hole-blocking layers in OLEDs.

9,9-Bis[4-(N,N-bis-naphthalen-2-yl-amino)phenyl]-9H-fluorene (CAS: 916061-87-5)

- Key Difference: Substitution with electron-donating amino groups instead of bromine.

- Impact: Amino groups enhance hole-transport properties, making this compound suitable for organic phototransistors and light-emitting layers. The brominated analog, however, is more suited for electron-deficient systems .

Tables for Key Comparisons

Table 1: Structural and Physical Properties

Table 2: Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Device Performance (PCE/FF) |

|---|---|---|---|---|

| 9-(3-Bromophenyl)-9-phenyl | –5.4* | –2.1* | 3.3* | OLED efficiency: ~15%* |

| PAFDTBT Polymer | –5.32 | –3.48 | 1.84 | PSC PCE: 6.2%, FF: 0.70 |

*Estimated based on analogous fluorene derivatives.

准备方法

Preparation Method 1: Organolithium-Mediated Nucleophilic Addition and Cyclization

Overview:

This method involves the lithiation of 2-bromobiphenyl followed by nucleophilic addition to 3-bromobenzophenone and subsequent acid-catalyzed cyclization to form the fluorene core.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 10.0 g 2-bromobiphenyl (42.9 mmol) in 70 mL anhydrous tetrahydrofuran (THF), cooled to -78 °C | Preparation of lithio intermediate |

| 2 | Addition of 27 mL 1.58 M n-butyllithium (42.9 mmol) dropwise, stirring 2.5 h at -78 °C | Formation of aryllithium species |

| 3 | Dropwise addition of 9.30 g 3-bromobenzophenone (35.6 mmol) in 85 mL anhydrous THF, stir 2 h at -78 °C, then 3 h at room temperature | Nucleophilic addition to ketone |

| 4 | Addition of 1 N hydrochloric acid, stirring 1 h | Quenching and protonation |

| 5 | Washing with water, concentration to candy-like material | Isolation of intermediate |

| 6 | Reaction of intermediate with 50 mL acetic acid and 2.4 mL hydrochloric acid at 130 °C under nitrogen for 2 h | Acid-catalyzed cyclization to fluorene |

| 7 | Precipitation by adding reaction mixture dropwise into 350 mL ice-cold water, filtration, washing with methanol, drying | Product isolation |

Yield: Approximately 78% of white powder product obtained.

Preparation Method 2: Acid-Catalyzed Cyclization Using Trifluoromethanesulfonic Acid

Overview:

This method utilizes strong acid catalysis to induce cyclization of the starting material dissolved in benzene.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 12.0 g starting material dissolved in anhydrous benzene | Preparation of reactant solution |

| 2 | Addition of trifluoromethanesulfonic acid (6.3 mL, 2 equivalents) diluted in 30 mL benzene, added slowly | Acid catalysis initiation |

| 3 | Reflux under nitrogen atmosphere for 48 hours | Cyclization reaction |

| 4 | Washing with 0.5 N aqueous sodium hydroxide and water | Neutralization and purification |

| 5 | Removal of benzene under reduced pressure, recrystallization from methanol | Product crystallization and isolation |

Yield: Approximately 60% yield of crystalline solid.

- The use of trifluoromethanesulfonic acid, a superacid, promotes efficient cyclization.

- Prolonged reflux (48 h) ensures complete reaction.

- Neutralization and recrystallization are essential for product purity.

Comparative Summary Table of Preparation Methods

| Feature | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Materials | 2-bromobiphenyl, 3-bromobenzophenone | Starting material dissolved in benzene | 2-bromobiphenyl, 3-bromobenzophenone |

| Key Reagents | n-Butyllithium, HCl, Acetic acid | Trifluoromethanesulfonic acid | n-Butyllithium, HCl, Acetic acid |

| Solvents | THF, Acetic acid, Water | Benzene, Methanol | THF, Acetic acid, Water |

| Reaction Temperatures | -78 °C to 130 °C | Reflux (~80 °C) | -78 °C to 130 °C |

| Reaction Time | Several hours to overnight | 48 hours reflux | Several hours to overnight |

| Atmosphere | Nitrogen | Nitrogen | Nitrogen |

| Yield | ~78% | ~60% | Comparable to Method 1 |

| Product Form | White crystalline powder | Crystalline solid | Caramel-like solid, then purified |

Research Findings and Notes

- The organolithium-mediated methods (Methods 1 and 3) are widely used due to their relatively high yields and controllable reaction conditions. The key step is the nucleophilic addition of the lithio intermediate to the bromobenzophenone, followed by acid-catalyzed cyclization to form the fluorene ring system.

- The acid-catalyzed method using trifluoromethanesulfonic acid (Method 2) offers a direct cyclization approach but requires prolonged reflux and strong acid conditions, which may limit substrate scope or scale-up potential.

- All methods emphasize the importance of an inert atmosphere (nitrogen) during the cyclization step to prevent side reactions.

- The purification typically involves aqueous workup, solvent removal under reduced pressure, and recrystallization or filtration to isolate the pure product.

- The choice of method depends on availability of reagents, desired scale, and purity requirements.

常见问题

Q. What are the optimal synthetic routes for 9-(3-bromophenyl)-9-phenyl-9H-fluorene, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions starting from halogenated aromatic precursors. A common approach includes Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the bromophenyl group, followed by Friedel-Crafts alkylation to attach the phenyl substituent. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) for coupling reactions to enhance reactivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- Inert atmosphere : Prevents oxidation of sensitive intermediates, such as Grignard reagents or organoboranes . Yields range from 40–70%, with purity dependent on post-synthetic purification (e.g., column chromatography or recrystallization).

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR spectroscopy : H and C NMR confirm substitution patterns, with deshielding effects indicating bromine's electron-withdrawing influence on adjacent protons .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, including dihedral angles between the fluorene core and substituents .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 431.75 for [M+H]) .

Q. What safety protocols are recommended given its toxicity profile?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Toxicity data : Oral LD >2,000 mg/kg (low acute toxicity), but regressive mutagenicity tests are negative .

- Storage : Keep in dark, sealed containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How do substituent positions on the fluorene core influence electronic properties in photovoltaic applications?

The bromophenyl group at the 3-position enhances electron-withdrawing effects, lowering the HOMO level (-5.32 eV) and improving charge transport in polymer solar cells (PSCs). Comparative studies show:

- Molecular weight : High-molecular-weight polymers (e.g., HMW-P1) achieve PCEs of 6.52%, vs. 2.75% for low-MW analogs, due to improved film morphology .

- Alkoxy chain position : Substituents on the fluorene unit’s meta position reduce steric hindrance, enhancing donor-acceptor interactions in D-A polymers .

Q. How can contradictions in reported photovoltaic efficiencies be resolved?

Discrepancies arise from variations in polymer molecular weight, solvent additives (e.g., 1,8-diiodooctane), and device fabrication conditions. Best practices include:

Q. What mechanistic insights explain the bromophenyl group’s role in cross-coupling reactions?

The bromine atom acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki reactions), facilitating transmetalation with arylboronic acids. Key factors:

- Catalyst system : Pd(PPh)/KCO in THF achieves >80% conversion .

- Steric effects : The 3-bromo substitution minimizes steric clash during catalytic cycles compared to ortho or para positions .

Q. How can computational methods complement experimental data in optimizing synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。